Chemical structure and properties of Tert-butyl(prop-1-en-1-yl)amine
Chemical structure and properties of Tert-butyl(prop-1-en-1-yl)amine
The Structural Dynamics and Synthetic Utility of Tert-butyl(prop-1-en-1-yl)amine: A Technical Whitepaper
Executive Summary
Tert-butyl(prop-1-en-1-yl)amine (CAS: 1314991-39-3) is a highly reactive secondary enamine. Due to the inherent thermodynamic instability of secondary enamines, this molecule represents a fascinating case study in kinetic trapping, steric stabilization, and organocatalytic design. This whitepaper provides a comprehensive analysis of its structural dynamics, physicochemical properties, and the self-validating synthetic protocols required for its isolation and application in advanced drug development.
Molecular Architecture and Tautomeric Causality
Secondary enamines are notoriously elusive. In aliphatic systems, they exist in a tautomeric equilibrium with their corresponding imine form (in this case, N-tert-butylpropan-1-imine). The thermodynamic preference overwhelmingly favors the imine due to the superior bond dissociation energy of the C=N double bond compared to the C=C double bond, alongside the stabilization of the N-H bond[1].
However, the introduction of the highly bulky tert-butyl group on the nitrogen atom fundamentally alters this energy landscape. The steric bulk introduces severe A(1,3) allylic strain in the imine form, which partially narrows the energy gap between the two tautomers. Furthermore, the enamine form allows for the conjugation of the nitrogen lone pair with the vinylic π-system. Despite this electronic stabilization, under standard thermodynamic conditions, the equilibrium still acts as a "thermodynamic sink," heavily favoring the imine[1]. To utilize the enamine, chemists must bypass thermodynamic equilibration entirely through strict kinetic control[2].
Figure 1: Thermodynamic vs. kinetic control in the imine-enamine tautomeric network.
Physicochemical Properties
The quantitative data for Tert-butyl(prop-1-en-1-yl)amine is summarized below to facilitate experimental planning and analytical tracking[3].
| Property | Value / Description |
| IUPAC Name | N-tert-butylprop-1-en-1-amine |
| Common Synonyms | Tert-butyl(prop-1-en-1-yl)amine |
| CAS Registry Number | 1314991-39-3 |
| Molecular Formula | C7H15N |
| Molecular Weight | 113.20 g/mol |
| Structural Class | Secondary Enamine |
| Kinetic Half-Life (22 °C) | ~1.7 - 1.9 days (under strictly anhydrous/aprotic conditions) |
Catalytic Synthesis and Kinetic Trapping: A Self-Validating Protocol
Causality of Experimental Design: Direct condensation of propanal and tert-butylamine fails to yield the enamine because the generation of water accelerates the tautomerization into the imine sink. Therefore, a kinetic approach via the catalytic isomerization of allylic amines is required[2]. Using a neutral rhodium(I) complex (e.g., HRh(CO)(PPh3)3), the corresponding allylic amine (N-tert-butylprop-2-en-1-amine) undergoes a highly selective 1,3-hydrogen shift. The bulky triphenylphosphine ligands on the Rh-catalyst prevent the formation of stable, unreactive Rh-imine complexes, ensuring catalyst turnover while kinetically starving the spontaneous tautomerization[2].
Step-by-Step Methodology:
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Substrate Preparation: In a rigorously flame-dried Schlenk flask under an argon atmosphere, dissolve N-tert-butylprop-2-en-1-amine (10 mmol) in anhydrous, degassed tetrahydrofuran (THF, 20 mL). Causality: Argon and anhydrous THF are mandatory; trace moisture acts as a proton shuttle, instantly catalyzing the enamine-to-imine collapse.
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Catalyst Introduction: Add 1 mol% of HRh(CO)(PPh3)3 to the solution. Stir the mixture at 22 °C for 12 hours in the dark.
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In-Process Control (IPC) & Self-Validation: Extract a 0.1 mL aliquot, dilute in dry THF-d8, and analyze via 1H NMR.
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Validation Metric: The system is validated for the next step only if the vinylic protons of the enamine (multiplets at δ 4.0–6.0 ppm) integrate to >90% relative to the imine methylene protons (triplet at δ 3.5–4.2 ppm)[1]. If <90%, the system rejects progression; continue stirring and re-test.
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Electrophilic Trapping: Once validated, cool the reactor to -78 °C. Introduce the desired electrophile (e.g., an alkyl halide or Michael acceptor) dropwise. The steric bulk of the N-tert-butyl group directs the electrophilic attack regioselectively to the β-carbon.
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Hydrolysis: Quench the reaction with a mildly acidic aqueous buffer (pH 5) to hydrolyze the resulting α-substituted imine, yielding the functionalized propanal derivative.
Figure 2: Self-validating synthetic workflow for the generation and utilization of the enamine.
Strategic Applications in Drug Development
In the pharmaceutical industry, Tert-butyl(prop-1-en-1-yl)amine acts as a highly versatile, stereodirecting nucleophile.
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Polyfunctional Heteroaromatics: Enamines are foundational building blocks for synthesizing substituted pyridines, pyrimidines, and other nitrogenous heterocycles. By reacting this secondary enamine with malononitrile derivatives or α,β-unsaturated cyanides, chemists can construct complex, multi-substituted pyridine rings that serve as the core scaffolds for numerous kinase inhibitors and CNS-active APIs.
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Organocatalysis and Asymmetric Synthesis: The transient generation of this enamine is a core principle in organocatalytic α-functionalization. The bulky tert-butyl group effectively shields one face of the enamine, allowing for highly enantioselective additions to electrophiles. Upon cleavage of the tert-butyl auxiliary, the resulting chiral aldehydes are advanced into late-stage drug candidates.
References
1.[2] Synthesis of Simple Enamines via Catalytic Isomerization of Allylic Amine Substrates and Their Polymerization Behavior. Academia.edu. URL: [Link] 2.[1] Imine−Enamine Tautomeric Equilibrium of Palladium Imidoyl Complexes. ACS Publications. URL: [Link] 3. Product Class 1: Pyridines. Thieme E-Books & E-Journals. URL:[Link] 4.[3] CAS#:112335-33-8 | methyl 4-cyano-3-(trifluoromethyl)but-3-enoate (Contains related compound Tert-butyl(prop-1-en-1-yl)amine 1314991-39-3). Chemsrc. URL:[Link]
